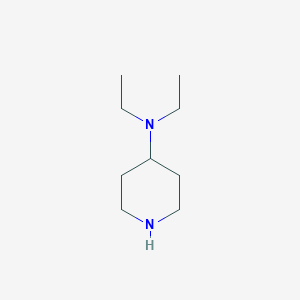

4-二乙基氨基哌啶

描述

4-Diethylamino-piperidine is a structural motif present in various compounds that have been characterized for their potential applications in pharmacology and biophotonics. The presence of the diethylamino group attached to the piperidine ring is a common feature in molecules designed for specific biological interactions, such as the delta opioid receptor agonists described in the first paper . Additionally, the diethylamino group contributes to the photonic properties of certain compounds, as seen in the second paper, where it is part of biophotonic materials with characterized light absorption and fluorescence properties .

Synthesis Analysis

The synthesis of compounds containing the 4-diethylamino-piperidine motif involves various strategies. One approach for synthesizing delta opioid receptor agonists with this motif includes dehydration of benzhydryl alcohols and Suzuki coupling reactions . Another method, as mentioned in the third paper, is a diastereoselective synthesis that allows for the creation of 2,4-disubstituted piperidines, which are valuable scaffolds in drug discovery . The fourth paper describes the synthesis of a carbon-14 labeled compound, where the diethylamino-piperidine structure is part of a potent delta opioid receptor agonist, with the radioisotope introduced via an aryllithium reaction with carbon dioxide .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-diethylamino-piperidine moiety is characterized by the presence of a piperidine ring, which can adopt various conformations depending on the substituents and the overall molecular context. In the case of the biophotonic materials studied, the central heterocycles are flattened due to conjugation, and the dihedral angles between the planar parts of the heterocycle and the phenyl rings are precisely measured, indicating a significant degree of structural rigidity .

Chemical Reactions Analysis

The chemical reactivity of the 4-diethylamino-piperidine motif is influenced by its basicity and the presence of substituents that can participate in various chemical reactions. For instance, the synthesis of delta opioid receptor agonists involves reactions that form carbon-carbon double bonds and amide linkages, demonstrating the versatility of the piperidine ring in chemical transformations . The diastereoselective synthesis mentioned in the third paper also highlights the reactivity of the piperidine ring, as it can be selectively functionalized to achieve the desired stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-diethylamino-piperidine structure are diverse and depend on the specific context of the molecule. For example, the biophotonic materials exhibit unique optical properties, such as one- and two-photon absorption of light and fluorescence, which are directly related to the molecular structure of the piperidine ring and its substituents . The pharmacological properties of the delta opioid receptor agonists also depend on the precise arrangement and electronic distribution within the piperidine-containing molecules .

科学研究应用

荧光探针和pH敏感性

4-二乙基氨基哌啶衍生物,如用于合成pH敏感探针的那些,可在细胞成像中应用。化合物7-二乙基氨基-3-[2-(4-哌啶-1-基-苯基)-乙烯基]-香豆素-2-酮(CS-P),具有哌啶结构,表现出很高的pH敏感性,适用于追踪细胞内pH变化,尤其是从中性到酸性条件(Liu et al., 2015)。

细胞毒性和抗癌潜力

已发现4-二乙基氨基哌啶衍生物对各种癌细胞系表现出显著的细胞毒性。类似4-(β-芳基乙烯基)-3-(β-芳基乙烯基酮)-1-乙基-4-哌啶醇和相关物质显示出作为新型细胞毒性药物类别的潜力,用于癌症治疗(Dimmock et al., 1998)。

乙酰胆碱酯酶抑制

某些1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,包括二乙基氨基哌啶结构,显示出强效的抗乙酰胆碱酯酶活性。这些化合物可能在开发治疗痴呆等疾病的治疗方法中具有相关性(Sugimoto et al., 1990)。

氢存储潜力

取代哌啶,如带有二乙基氨基基团的那些,正在研究其作为可逆有机氢存储液体的实用性。这些化合物,包括4-二甲基氨基哌啶等,正在研究其在氢动力燃料电池中的潜力(Cui et al., 2008)。

生物光子材料

已对3,5-双[4-(二乙基氨基)苯基亚甲基]-1-甲基-4-哌啶酮等化合物进行表征,以评估其作为生物光子材料的潜力。由于其特定的结构特性,这些材料在光吸收和荧光应用中备受关注(Nesterov et al., 2003)。

安全和危害

属性

IUPAC Name |

N,N-diethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXRMEUJNPVXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374233 | |

| Record name | 4-Diethylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Diethylamino-piperidine | |

CAS RN |

143300-64-5 | |

| Record name | 4-Diethylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

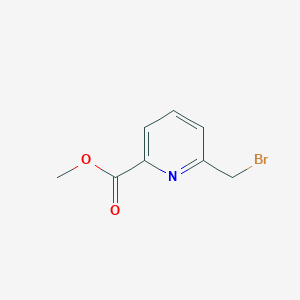

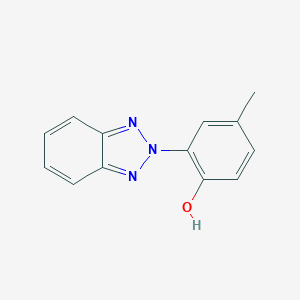

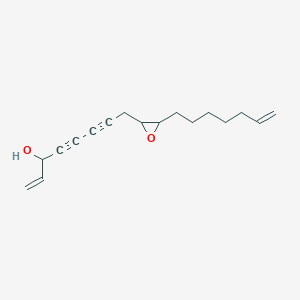

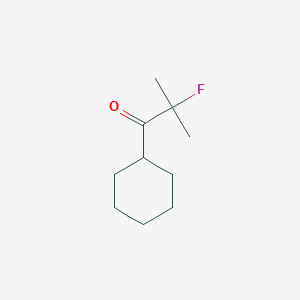

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

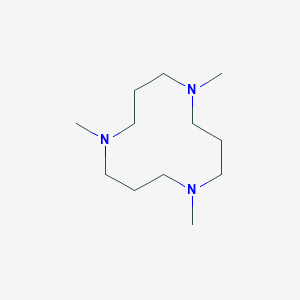

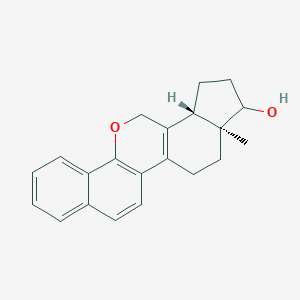

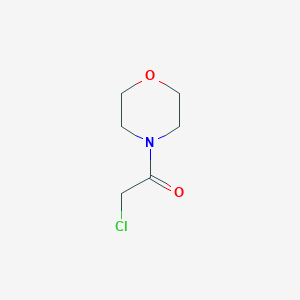

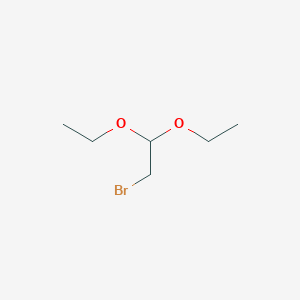

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)